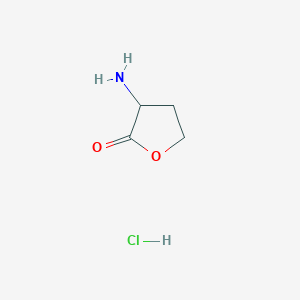
Aspertine C
Übersicht
Beschreibung
Aspertine C is a synthetic compound that has been developed to be used as a drug in laboratory experiments. This compound is a derivative of aspartic acid and is used as a tool in laboratory experiments to study the biochemical and physiological effects of aspartic acid on the body. This compound has been found to have a variety of potential applications in lab experiments, ranging from its use as a tool to study the effects of aspartic acid on the body to its use as a tool to study the effects of drugs on the body.
Wissenschaftliche Forschungsanwendungen
Vitamin C Research Methodologies
Consensual Qualitative Research in Vitamin C Studies
Consensual Qualitative Research (CQR) has been applied in 27 studies since its introduction, particularly in the field of vitamin C research. This methodology focuses on the consensus process, biases, research teams, data collection, analysis, and the presentation of results and discussions. Despite challenges in certain areas, CQR is deemed a viable qualitative method, suggesting the need for further research on the method itself to enhance the quality of vitamin C research (Hill et al., 2005).
Vitamin C and Periodontal Disease-Diabetes Mellitus Association
A systematic review explored the impact of ascorbic acid in the association between periodontal disease (PD) and diabetes mellitus (DM). While decreased levels of vitamin C were observed in PD patients with DM, the efficacy of vitamin C administration remains inconclusive. This underscores the necessity for more research to assess the effects of ascorbic acid supplementation in individuals suffering from both diseases (Bogdan et al., 2020).
Vitamin C Requirement in Diabetes Mellitus
A review of English language articles from 1935 to present assessed the vitamin C status in people with diabetes mellitus and their dietary requirements. Most studies found at least a 30% lower circulating ascorbic acid concentration in people with diabetes compared to those without. The review calls for randomized clinical trials to further understand the relationship between ascorbic acid and diabetes mellitus, highlighting a general need for more rigorous research in this area (Will & Byers, 2009).
Ascorbate in Cancer Treatment
A systematic review evaluated the safety and clinical effectiveness of intravenous ascorbate in treating various types of cancer, emphasizing the need for randomized placebo-controlled trials to conclusively demonstrate its effects. The review highlighted ascorbate's safety profile and potential antitumor activity, suggesting that vitamin C may improve quality of life and symptom severity in cancer patients. However, more rigorous evidence is required to conclusively demonstrate these effects (Nauman et al., 2018).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYAQIAFYRYBX-AJNGGQMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC(N1)CC(CCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)







![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)


